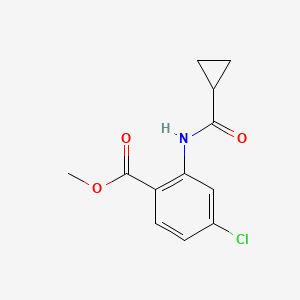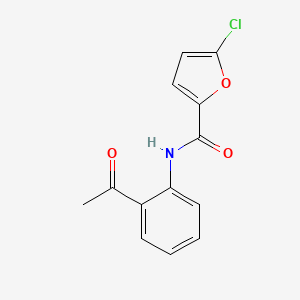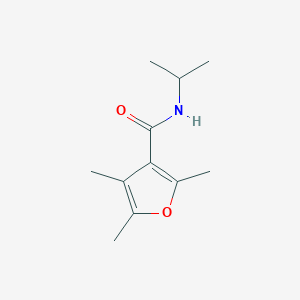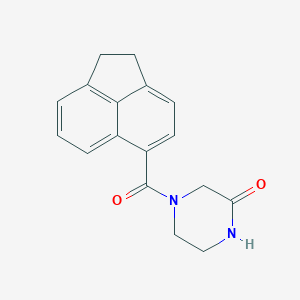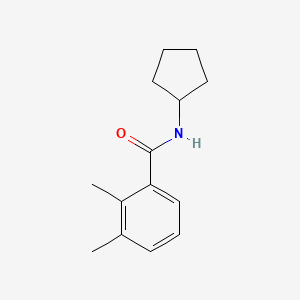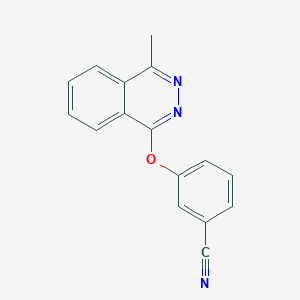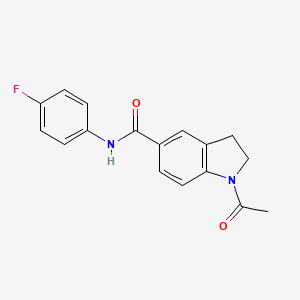
1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FLI-06, and it belongs to the indole family of compounds.
Mecanismo De Acción
FLI-06 exerts its effects by inhibiting the activity of β-catenin, a key protein in the Wnt signaling pathway. β-catenin plays a critical role in the regulation of cell proliferation, differentiation, and survival. In the absence of Wnt signaling, β-catenin is targeted for degradation by a complex of proteins that includes Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase-3β (GSK-3β). However, in the presence of Wnt signaling, β-catenin is stabilized and translocated to the nucleus, where it activates the transcription of target genes.
FLI-06 inhibits the activity of β-catenin by binding to the Axin protein and promoting the formation of a complex that includes β-catenin, Axin, and APC. This complex leads to the degradation of β-catenin and the inhibition of Wnt signaling.
Biochemical and Physiological Effects:
FLI-06 has been shown to have a variety of biochemical and physiological effects. In cancer cells, FLI-06 inhibits cell proliferation and induces apoptosis. In neuronal cells, FLI-06 protects against oxidative stress and apoptosis. Inflammatory cells, FLI-06 inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FLI-06 is its specificity for the Wnt signaling pathway. This specificity allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases.
One limitation of FLI-06 is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments. Another limitation is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the study of FLI-06. One direction is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another direction is the investigation of the potential therapeutic applications of FLI-06 in cancer, neurodegenerative diseases, and inflammation. Additionally, the mechanisms of action of FLI-06 in different cell types and signaling pathways can be further explored to better understand its effects. Finally, the optimization of the synthesis method for FLI-06 can lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of FLI-06 involves the reaction between 4-fluoroaniline and 2,3-dihydroindole-5-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N-methylmorpholine (NMM). The resulting product is then acetylated using acetic anhydride to obtain 1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide.
Aplicaciones Científicas De Investigación
FLI-06 has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation. In cancer research, FLI-06 has been shown to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. This pathway plays a critical role in the development and progression of cancer, and FLI-06 has been shown to inhibit the activity of β-catenin, a key protein in the Wnt pathway.
In neurodegenerative diseases, FLI-06 has been shown to protect neurons from oxidative stress and apoptosis. It has been suggested that FLI-06 may have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Inflammation is a complex biological process that plays a critical role in the immune response. FLI-06 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that FLI-06 may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-9-8-12-10-13(2-7-16(12)20)17(22)19-15-5-3-14(18)4-6-15/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULBYXDUUKMEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
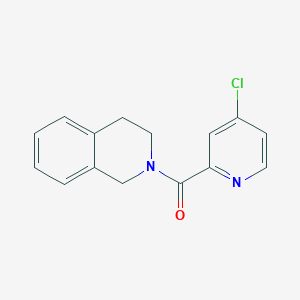
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
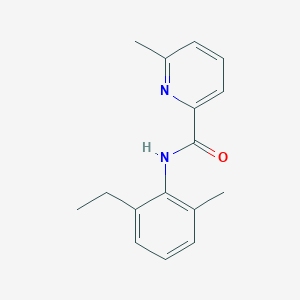
![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)
